molecular formula C21H29Cl2N3O B12758331 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate CAS No. 116887-12-8

3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate

Cat. No.: B12758331
CAS No.: 116887-12-8
M. Wt: 410.4 g/mol
InChI Key: LMWWRHPQDXDIOC-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindolinone core, an aminophenyl group, and a diethylaminopropyl side chain. The dihydrochloride dihydrate form indicates the presence of two hydrochloride ions and two water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate typically involves multiple steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl derivative reacts with the isoindolinone core.

    Attachment of Diethylaminopropyl Side Chain: The diethylaminopropyl side chain can be attached through an alkylation reaction, where a diethylaminopropyl halide reacts with the intermediate compound.

    Formation of Dihydrochloride Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid, followed by crystallization in the presence of water to form the dihydrochloride dihydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives or other oxidized forms.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted isoindolinone derivatives with various functional groups.

Scientific Research Applications

3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to target sites, while the diethylaminopropyl side chain can enhance membrane permeability and bioavailability. The isoindolinone core may contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminophenyl)-2-(3-dimethylaminopropyl)isoindolin-1-one: Similar structure but with a dimethylaminopropyl side chain.

    3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one: Lacks the dihydrochloride dihydrate form.

Uniqueness

3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is unique due to its specific combination of functional groups and its dihydrochloride dihydrate form, which can influence its solubility, stability, and overall biological activity.

Properties

CAS No.

116887-12-8

Molecular Formula

C21H29Cl2N3O

Molecular Weight

410.4 g/mol

IUPAC Name

3-(2-aminophenyl)-2-[3-(diethylamino)propyl]-3H-isoindol-1-one;dihydrochloride

InChI

InChI=1S/C21H27N3O.2ClH/c1-3-23(4-2)14-9-15-24-20(18-12-7-8-13-19(18)22)16-10-5-6-11-17(16)21(24)25;;/h5-8,10-13,20H,3-4,9,14-15,22H2,1-2H3;2*1H

InChI Key

LMWWRHPQDXDIOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl

Origin of Product

United States

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